2-Chloro-5-methoxypyridine-3-sulfonyl chloride
Overview
Description
2-Chloro-5-methoxypyridine-3-sulfonyl chloride (CMPSCl) is a compound that has become increasingly important in the field of chemical synthesis due to its wide range of applications. It is a versatile reagent that is used in a variety of reactions, including nucleophilic substitution, acylation, and Friedel-Crafts alkylation. CMPSCl is also used in the synthesis of various pharmaceuticals and agrochemicals. In addition, it is used in the synthesis of complex organic molecules and has been used in the synthesis of a variety of natural products.
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Chloro-5-methoxypyridine-3-sulfonyl chloride: is a versatile intermediate in the synthesis of various biologically active molecules. Its sulfonyl chloride group is reactive towards nucleophiles, making it a valuable building block in constructing complex molecules for pharmaceutical research .
Development of Herbicides and Insecticides
This compound serves as a precursor in the synthesis of herbicides and insecticides. The chloro and methoxy groups on the pyridine ring can be strategically modified to create compounds with specific activities against a range of agricultural pests .
properties
IUPAC Name |
2-chloro-5-methoxypyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-12-4-2-5(13(8,10)11)6(7)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUDRLIRFODEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxypyridine-3-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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